molecular formula C25H22N2O2 B7692901 N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide

Cat. No.: B7692901
M. Wt: 382.5 g/mol
InChI Key: SBWVOUGBQJFIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been widely used in scientific research. It belongs to the family of 8-hydroxyquinoline derivatives and has a broad spectrum of biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is complex and not fully understood. It is believed that this compound exerts its biological effects by chelating metal ions, such as copper and zinc, which are essential for the function of many enzymes and proteins. By binding to these metal ions, this compound can disrupt the activity of these enzymes and proteins, leading to various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various enzymes and proteins, including metalloproteases, kinases, and transcription factors. This compound can also affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. Moreover, this compound can alter the expression of various genes involved in cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has several advantages as a research tool. It is relatively cheap and easy to synthesize, and its biological effects are well documented. This compound can also be used as a probe for studying metal ion homeostasis and metalloprotein function. However, this compound has some limitations as well. It can be toxic at high concentrations, and its effects can be influenced by the presence of other metal ions in the system. Moreover, this compound can interfere with the activity of other drugs and compounds, which can complicate the interpretation of experimental results.

Future Directions

In the future, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may have potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and infectious diseases. Further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Moreover, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents. Finally, the use of this compound as a research tool may continue to provide valuable insights into the role of metal ions in biological systems.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can be synthesized by the reaction of 8-hydroxyquinoline with o-toluidine in the presence of acetic anhydride. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis of this compound is relatively simple and can be done in a few steps with high yield.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and infectious diseases. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptide, a hallmark of the disease, in the brain. In cancer, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In infectious diseases, this compound has been demonstrated to have antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.

Properties

IUPAC Name

2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-9-3-6-12-21(17)25(29)27(23-14-8-4-10-18(23)2)16-20-15-19-11-5-7-13-22(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWVOUGBQJFIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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